molecular formula C13H14Cl2O3 B12704158 Ciprofibrate, (S)- CAS No. 135133-48-1

Ciprofibrate, (S)-

Cat. No.: B12704158
CAS No.: 135133-48-1
M. Wt: 289.15 g/mol
InChI Key: KPSRODZRAIWAKH-JTQLQIEISA-N
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Description

Ciprofibrate, (S)- is a fibrate compound primarily used as a lipid-lowering agent. It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Ciprofibrate was developed to treat hyperlipidemia by reducing elevated levels of lipids in the blood. It was patented in 1972 and approved for medical use in 1985 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciprofibrate involves several steps, starting from styrene as the initial material. The process includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. The acylation step uses fatty acyl chloride, which increases steric hindrance and reduces the reaction activity of acyl chloride, leading to a higher yield and purity of the product . Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation, and acetic acid is used instead of acetic anhydride to create milder reaction conditions .

Industrial Production Methods

In industrial settings, ciprofibrate is synthesized using acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The compound is obtained through alcoholysis, alkylation, and alkaline hydrolysis processes. This method is advantageous due to the inexpensive and easily accessible raw materials, mild reaction conditions, and the ability to recycle solvents, reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Ciprofibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, which is the active form of ciprofibrate .

Comparison with Similar Compounds

Ciprofibrate is compared with other fibrates such as fenofibrate and gemfibrozil. While all fibrates share a similar mechanism of action by activating PPARα, ciprofibrate is unique in its chemical structure and potency. Studies have shown that ciprofibrate is more effective in increasing HDL cholesterol levels compared to fenofibrate . Other similar compounds include bezafibrate and clofibrate, which also belong to the phenoxyisobutyric acid derivatives .

Conclusion

Ciprofibrate, (S)- is a significant compound in the field of lipid-lowering agents. Its unique chemical structure, effective synthesis methods, and wide range of applications make it a valuable compound for scientific research and medical use. Its mechanism of action and comparison with similar compounds highlight its importance in treating hyperlipidemia and related metabolic disorders.

Properties

CAS No.

135133-48-1

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1

InChI Key

KPSRODZRAIWAKH-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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